molecular formula C11H11N5O3S B047124 N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid CAS No. 115781-40-3

N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid

Cat. No. B047124
M. Wt: 293.3 g/mol
InChI Key: CGJDLJCQPGFMKQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid, also known as IQ sulfamic acid, is a chemical compound that has been extensively studied in the field of scientific research. This compound is a derivative of the heterocyclic aromatic amine, 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which is found in cooked meat and fish. IQ sulfamic acid has been synthesized using various methods, and its potential applications in scientific research have been explored.

Mechanism Of Action

The mechanism of action of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid involves the formation of DNA adducts, which are covalent bonds between the compound and the DNA molecule. These adducts can cause mutations and lead to the development of cancer. N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid can also induce oxidative stress and activate cellular signaling pathways, which can affect cell growth and survival.

Biochemical And Physiological Effects

N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid has been shown to have various biochemical and physiological effects, including the induction of DNA damage, the activation of oxidative stress pathways, and the inhibition of cell proliferation. It can also affect the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair.

Advantages And Limitations For Lab Experiments

The advantages of using N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid in lab experiments include its high mutagenicity, its ability to induce DNA damage and oxidative stress, and its potential to serve as a model compound for studying the metabolism of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid. However, the limitations of using N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid include its potential toxicity and the need for careful handling and disposal of the compound.

Future Directions

For research on N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid include exploring its potential as a therapeutic target for cancer treatment, investigating its effects on different cell types and tissues, and developing new methods for its synthesis and purification. Other areas of research include studying the mechanisms of DNA adduct formation and repair, and identifying potential biomarkers for N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid exposure and toxicity.

Synthesis Methods

N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid can be synthesized using different methods, including the reaction of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with sulfamic acid under acidic conditions, and the reaction of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid with sulfamic acid in the presence of a catalyst. The yield and purity of the product depend on the reaction conditions, such as temperature, reaction time, and the amount of reagents used.

Scientific Research Applications

N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid has been used in various scientific research studies, such as DNA adduct formation, mutagenesis, and carcinogenesis. It has been shown to be a potent mutagen in bacterial and mammalian cells, and it can induce DNA damage and oxidative stress in cells. N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid sulfamic acid has also been used as a model compound to study the metabolism of N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid in vivo and in vitro.

properties

CAS RN

115781-40-3

Product Name

N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid

Molecular Formula

C11H11N5O3S

Molecular Weight

293.3 g/mol

IUPAC Name

(3,8-dimethylimidazo[4,5-f]quinoxalin-2-yl)sulfamic acid

InChI

InChI=1S/C11H11N5O3S/c1-6-5-12-7-3-4-8-10(9(7)13-6)14-11(16(8)2)15-20(17,18)19/h3-5H,1-2H3,(H,14,15)(H,17,18,19)

InChI Key

CGJDLJCQPGFMKQ-UHFFFAOYSA-N

SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)NS(=O)(=O)O

Other CAS RN

115781-40-3

synonyms

N-(3,8-Dimethylimidazo(4,5-f)quinoxalin-2-yl)sulfamic acid

Origin of Product

United States

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